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molecular formula C7H12N2 B1330160 3-(1-Pyrrolidino)propionitrile CAS No. 26165-45-7

3-(1-Pyrrolidino)propionitrile

Cat. No. B1330160
M. Wt: 124.18 g/mol
InChI Key: PDVYZQGNSCSKPG-UHFFFAOYSA-N
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Patent
US06743564B2

Procedure details

At 20 to 30° C., 5.31 g of acrylonitrile was added to 7.11 g of pyrrolidine, which was stirred for 2 hours. Purification by vacuum distillation yielded 1-pyrrolidine-propiononitrile.
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
7.11 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[NH:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1>>[N:5]1([CH2:3][CH2:2][C:1]#[N:4])[CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
5.31 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
7.11 g
Type
reactant
Smiles
N1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCCC1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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